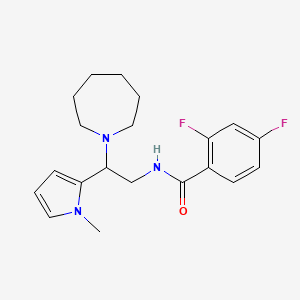

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide

Description

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide is a benzamide derivative featuring three distinct structural motifs:

- 1-Methyl-1H-pyrrole group: A heteroaromatic system that may enhance lipophilicity and π-π stacking interactions.

- 2,4-Difluorobenzamide moiety: The fluorinated benzamide group is a common pharmacophore in agrochemicals and pharmaceuticals, influencing electronic properties and metabolic stability.

While specific data on its synthesis or biological activity are unavailable in the provided evidence, its structural features align with compounds studied in pesticidal and medicinal contexts .

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F2N3O/c1-24-10-6-7-18(24)19(25-11-4-2-3-5-12-25)14-23-20(26)16-9-8-15(21)13-17(16)22/h6-10,13,19H,2-5,11-12,14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHMNLCICBYHIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)F)F)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an azepane ring, a pyrrole moiety, and a difluorobenzamide group. Its molecular formula is with a molecular weight of approximately 373.472 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.472 g/mol |

| CAS Number | 1049372-52-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Preliminary studies suggest that it may modulate pathways associated with cancer proliferation and inflammation.

Key Mechanisms:

- Inhibition of Tumor Growth : Research indicates that compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation by interfering with key signaling pathways such as PI3K/AKT/mTOR .

- Anti-inflammatory Effects : The presence of the azepane and pyrrole groups may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their implications for drug development.

- Tumor Xenograft Studies : In vivo studies using mouse xenograft models have demonstrated that structurally related compounds effectively suppress tumor growth at low doses, indicating their potential for clinical application in oncology .

- Molecular Docking Studies : Molecular docking analyses have shown that difluorobenzamide derivatives can act as allosteric inhibitors of key enzymes involved in tumor progression, suggesting that modifications in their structure can enhance potency .

- Pharmacological Evaluation : A study evaluated various benzamide derivatives for antimicrobial activity against different strains of bacteria, highlighting the importance of fluorinated compounds in enhancing biological efficacy .

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues in Pesticide Chemistry

highlights benzamide derivatives such as teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and hexaflumuron (N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide). These compounds share the difluorobenzamide core but differ in substituents and connectivity:

Key Observations :

- Fluorine substitution patterns (2,4 vs. 2,6) and auxiliary groups (azepane-pyrrole vs. chlorinated aryl urea) dictate target specificity.

- The azepane-pyrrole system in the target compound may confer unique solubility or binding kinetics compared to pesticidal benzamides.

Quinazolin-4-amine Derivatives with Amine Substituents

describes quinazoline-based compounds such as N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenylquinazolin-4-amine (Compound 6) and N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine (Compound 13). These share secondary amine linkages but differ in aromatic cores:

Key Observations :

- The azepane ring in the target compound offers greater conformational flexibility compared to morpholine (six-membered) or pyrrolidine (five-membered) rings.

- Fluorine atoms in the benzamide group may enhance metabolic stability relative to non-fluorinated quinazolines.

Closest Structural Analog: N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-chlorophenyl)acetamide

describes a structurally similar compound with a 4-chlorophenylacetamide group instead of 2,4-difluorobenzamide:

Key Observations :

- The benzamide group (vs. acetamide) introduces a rigid aromatic system, which may influence stacking interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.